N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Description
Structure and Key Features: The compound N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine (hereafter referred to as the target compound) features a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a methylamine group at position 2. The amine nitrogen is further substituted with a piperidin-3-yl group, which is acylated by a thiophene-2-carbonyl moiety.
Properties
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c1-22(15-13(17(18,19)20)6-2-8-21-15)12-5-3-9-23(11-12)16(24)14-7-4-10-25-14/h2,4,6-8,10,12H,3,5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCERQKSGATLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=CS2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, particularly in antimicrobial and anticancer contexts.
Structure and Synthesis
The compound features a unique molecular structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thiophene moiety : A five-membered ring with sulfur, contributing to its biological properties.
- Trifluoromethyl group : Enhancing lipophilicity and potentially influencing receptor interactions.
Synthetic Route
The synthesis typically involves:
- Formation of thiophene-2-carbonyl chloride : Reacting thiophene-2-carboxylic acid with thionyl chloride.
- Synthesis of piperidine derivative : Coupling piperidine with the thiophene derivative.
- Final coupling : Combining the resulting piperidine with a pyridinyl amine under basic conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the thiophene and piperidine components provide structural diversity that may facilitate specific interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
- Mechanism of Action : The inhibition of bacterial growth is often linked to the disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates potential anticancer properties through:
- Cytotoxicity Studies : Compounds related to this structure have demonstrated cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells .
- Apoptosis Induction : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity in Cancer Models :
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli | Various heterocyclic derivatives |
| Anticancer Activity | Induces apoptosis in cancer cells | Cytotoxic effects in multiple lines |
| Mechanism | Interaction with enzymes/receptors | Varies by specific structure |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : Estimated as C₁₈H₁₉F₃N₃OS.
- Molecular Weight : ~389.4 g/mol (calculated).
- Key Functional Groups :
- Trifluoromethylpyridine: Enhances lipophilicity and metabolic stability.
- Thiophene-carbonyl-piperidine: Contributes to π-π stacking and hydrogen bonding.
Comparison with Structural Analogues
Crizotinib
Structure : (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine .
Comparison :
- Similarities :
- Pyridine core with amine substituents.
- Piperidine moiety (Crizotinib: piperidin-4-yl; target compound: piperidin-3-yl).
- Differences: Crizotinib includes a dichloro-fluorophenyl group and pyrazole ring, whereas the target compound features a thiophene-carbonyl group. Biological Activity: Crizotinib is a known ALK/ROS1 inhibitor, while the target compound’s thiophene-carbonyl group may target different kinases or GPCRs.
| Property | Target Compound | Crizotinib |
|---|---|---|
| Molecular Weight | ~389.4 g/mol | 450.34 g/mol |
| Key Substituents | Thiophene-carbonyl-piperidine | Dichloro-fluorophenyl-pyrazole |
| Biological Target | Potential kinase/GPCR | ALK/ROS1 kinase |
N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine
Structure: Features a pyridine-2-amine linked to a phenoxyethyl group and a thiophene-carbonyl-substituted pyrazole . Comparison:
- Similarities :
- Pyridine-2-amine scaffold.
- Thiophene-carbonyl group.
- Differences: The target compound uses a piperidine linker, while this analogue employs a pyrazole-phenoxyethyl chain. Physicochemical Impact: The phenoxyethyl group in the analogue increases molecular weight (404.48 g/mol vs. 389.4 g/mol) and may reduce blood-brain barrier permeability.
3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
Structure : Pyridine-2-amine with a chloro substituent at position 3 and a trifluoromethylbenzyl group .
Comparison :
- Similarities :
- Trifluoromethyl group on an aromatic ring.
- Pyridine-2-amine core.
- Differences :
- The target compound’s piperidine-thiophene moiety replaces the benzyl group, likely improving solubility and target specificity.
| Property | Target Compound | 3-Chloro-N-{[3-(CF₃)Ph]CH₂}pyridin-2-amine |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₃OS | C₁₃H₁₀ClF₃N₂ |
| Molecular Weight | ~389.4 g/mol | 286.68 g/mol |
| Key Functional Groups | Thiophene-carbonyl-piperidine | Chloro, trifluoromethylbenzyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
